1-Chloro-2-fluoro-4-iodo-5-methylbenzene
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Overview
Description
1-Chloro-2-fluoro-4-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and a methyl group
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-iodo-5-methylbenzene can be achieved through several methods:
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Electrophilic Aromatic Substitution: : This method involves the substitution of hydrogen atoms on the benzene ring with chlorine, fluorine, and iodine atoms. The reaction typically uses reagents such as chlorine gas, fluorine gas, and iodine in the presence of a catalyst like iron or aluminum chloride .
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Multistep Synthesis: : This approach involves multiple steps, including Friedel-Crafts acylation, nitration, and halogenation. Each step introduces different substituents onto the benzene ring, followed by specific reaction conditions to achieve the desired compound .
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-iodo-5-methylbenzene undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, iodine) are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium iodide, and other nucleophilic agents .
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Oxidation and Reduction: : The methyl group on the benzene ring can be oxidized to form carboxylic acids or reduced to form alkanes. Reagents such as potassium permanganate (oxidation) and hydrogen gas with a palladium catalyst (reduction) are commonly used .
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Coupling Reactions: : The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. Palladium catalysts and base reagents are typically used in these reactions .
Scientific Research Applications
1-Chloro-2-fluoro-4-iodo-5-methylbenzene has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds .
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Biology and Medicine: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
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Industry: : In the industrial sector, it is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The compound can form intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-iodo-5-methylbenzene can be compared with other similar compounds, such as:
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1-Chloro-4-fluoro-5-iodo-2-methylbenzene: : This compound has a similar substitution pattern but differs in the position of the substituents. It exhibits similar reactivity and applications .
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1-Bromo-5-chloro-2-fluoro-4-iodobenzene: : This compound contains a bromine atom instead of a methyl group. It is used in similar chemical reactions and applications .
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1-Chloro-2-fluoro-5-iodo-4-methylbenzene: : This compound has a different arrangement of substituents but shares similar chemical properties and applications .
Properties
Molecular Formula |
C7H5ClFI |
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Molecular Weight |
270.47 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
InChI Key |
ROQCGZQUTSWIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)Cl |
Origin of Product |
United States |
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